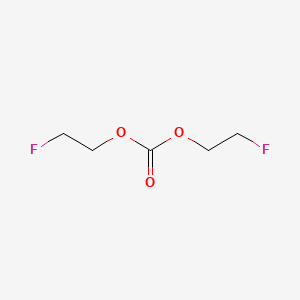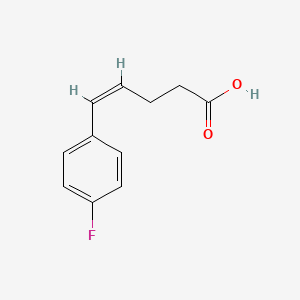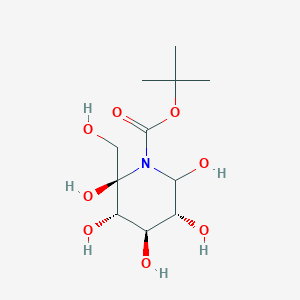
tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a tert-butyl ester functional group, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate typically involves the protection of hydroxyl groups followed by the introduction of the tert-butyl ester group. One common method involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways. Its hydroxyl groups make it a suitable substrate for various enzymatic reactions.
Medicine
In medicine, this compound has potential applications as a drug intermediate. Its structural features allow for the development of derivatives with therapeutic properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it valuable for manufacturing processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes. The tert-butyl ester group can also interact with hydrophobic pockets in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3,8-diazabicyclo [3.2.1]octane-3-carboxylate: This compound has a similar tert-butyl ester group but differs in its bicyclic structure.
tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate: Another compound with a tert-butyl ester group, but with a different piperidine ring substitution pattern.
Uniqueness
tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is unique due to its multiple hydroxyl groups and specific stereochemistry. These features provide it with distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C11H21NO8 |
|---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
tert-butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO8/c1-10(2,3)20-9(18)12-8(17)6(15)5(14)7(16)11(12,19)4-13/h5-8,13-17,19H,4H2,1-3H3/t5-,6-,7+,8?,11-/m1/s1 |
InChI-Schlüssel |
KBKNFFCRGLWBNP-JAKFOPAFSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C([C@@H]([C@H]([C@@H]([C@@]1(CO)O)O)O)O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(C(C(C(C1(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


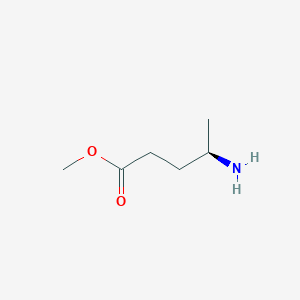
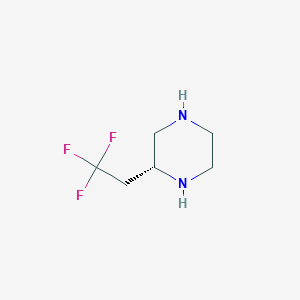
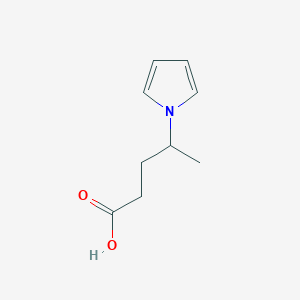
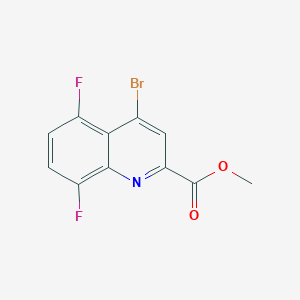
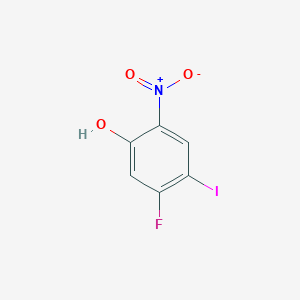
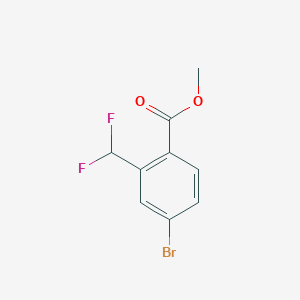
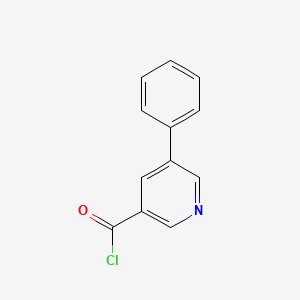
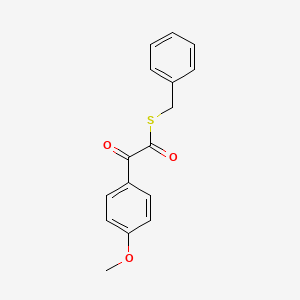
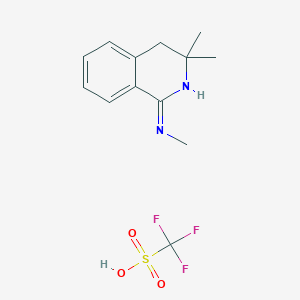
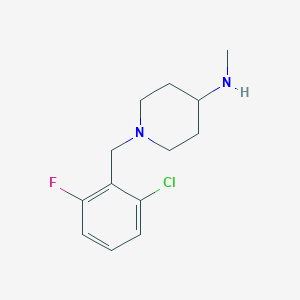

![Pyrrolo[1,2-c]pyrimidine-3-carbonitrile](/img/structure/B15200158.png)
